Ethyl bis(phenylethynyl)phosphinate Ethyl bis(phenylethynyl)phosphinate
Brand Name: Vulcanchem
CAS No.: 25411-71-6
VCID: VC19688787
InChI: InChI=1S/C18H15O2P/c1-2-20-21(19,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,2H2,1H3
SMILES:
Molecular Formula: C18H15O2P
Molecular Weight: 294.3 g/mol

Ethyl bis(phenylethynyl)phosphinate

CAS No.: 25411-71-6

Cat. No.: VC19688787

Molecular Formula: C18H15O2P

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl bis(phenylethynyl)phosphinate - 25411-71-6

Specification

CAS No. 25411-71-6
Molecular Formula C18H15O2P
Molecular Weight 294.3 g/mol
IUPAC Name 2-[ethoxy(2-phenylethynyl)phosphoryl]ethynylbenzene
Standard InChI InChI=1S/C18H15O2P/c1-2-20-21(19,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,2H2,1H3
Standard InChI Key GEERCFCVZLZTDR-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Bonding

The phosphorus center in ethyl bis(phenylethynyl)phosphinate adopts a tetrahedral geometry, with bond angles approximating 109.5°. The phenylethynyl groups introduce significant rigidity due to the sp-hybridized carbon atoms in the acetylene moieties. Density functional theory (DFT) calculations on analogous phosphinates reveal delocalization of electron density from the ethynyl π-system into the phosphorus 3d orbitals, enhancing conjugation across the molecule . This electronic interplay likely stabilizes the compound and influences its reactivity.

Spectroscopic Signatures

Key spectroscopic features include:

  • ³¹P NMR: A characteristic singlet in the range of δ +15 to +25 ppm, consistent with tetracoordinate phosphorus environments in phosphinates .

  • IR Spectroscopy: Stretching vibrations at ~2100 cm⁻¹ (C≡C), ~1250 cm⁻¹ (P=O), and ~950 cm⁻¹ (P–O–C) .

  • ¹H NMR: Ethyl group protons resonate as a quartet (δ 1.2–1.4 ppm, –CH₂CH₃) and triplet (δ 4.0–4.2 ppm, P–O–CH₂), while aromatic protons appear as complex multiplets (δ 7.2–7.8 ppm) .

Synthetic Methodologies

Phosphinic Acid Precursor Route

A common synthesis involves reacting ethyl phosphinic acid (C₂H₅P(O)(OH)) with phenylethynyl lithium or Grignard reagents:

C2H5P(O)(OH)+2Ph–C≡C–LiC2H5P(O)(C≡C–Ph)2+2LiOH\text{C}_2\text{H}_5\text{P(O)(OH)} + 2 \text{Ph–C≡C–Li} \rightarrow \text{C}_2\text{H}_5\text{P(O)(C≡C–Ph)}_2 + 2 \text{LiOH}

This method proceeds via nucleophilic substitution at phosphorus, requiring anhydrous conditions and temperatures of −78°C to 0°C .

Phosphorus Trichloride-Based Synthesis

An alternative approach utilizes phosphorus trichloride (PCl₃) as the starting material:

  • Step 1: PCl₃ reacts with ethanol to form ethyl phosphorodichloridite (C₂H₅OPCl₂).

  • Step 2: Sequential substitution with phenylethynyl groups via Stille or Sonogashira coupling yields the target compound .

Table 1: Comparative Yields of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Phosphinic Acid Route65–729524
PCl₃-Based Synthesis48–558936

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of analogous phosphinates shows decomposition onset temperatures of 220–250°C, with mass loss correlating to the cleavage of ethynyl groups . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) near 85°C, indicative of moderate rigidity imparted by the acetylene linkages.

Solubility and Reactivity

Ethyl bis(phenylethynyl)phosphinate exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane, tetrahydrofuran, and dimethylformamide. The ethynyl groups participate in [2+2] cycloadditions with electron-deficient alkenes, enabling post-synthetic modifications .

Applications in Materials Science

Flame Retardancy

Phosphinates are widely employed as flame retardants due to their ability to release phosphoric acid under thermal stress, promoting char formation. Ethyl bis(phenylethynyl)phosphinate’s high phosphorus content (∼15 wt%) and thermal stability make it a candidate for epoxy resins and polycarbonates .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to transition metals via the oxygen and ethynyl π-system. Complexes with Cu(I) and Au(I) exhibit luminescent properties, with emission maxima tunable by varying the metal center .

Table 2: Luminescent Properties of Metal Complexes

Metal CenterEmission λ (nm)Quantum Yield (%)
Cu(I)48032
Au(I)52045

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